molecular formula C14H20N2O3S2 B2951863 Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone CAS No. 1097086-20-8

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

Cat. No. B2951863
CAS RN: 1097086-20-8
M. Wt: 328.45
InChI Key: GLQQXTVBNWOWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been found to be effective in targeting B-cell receptor signaling and inhibiting the growth of cancer cells.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has several advantages for use in lab experiments. It is highly selective for inhibiting B-cell receptor signaling and has a favorable pharmacokinetic profile. However, its limited solubility in water and low overall yield in the synthesis process can be a limitation for its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell receptor signaling. Another direction is in the development of combination therapies with other chemotherapeutic agents to improve the efficacy of cancer treatment. Additionally, further optimization of the synthesis process and pharmacokinetic properties of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can lead to the development of more potent and selective inhibitors.
Conclusion:
In conclusion, Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a promising small molecule inhibitor that has shown potential for the treatment of B-cell malignancies. Its selective inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells make it a valuable tool for cancer research. Further research and development of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can lead to the development of more effective cancer therapies and potential applications in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone involves a multistep process that starts with the reaction of 2-chloroethylamine hydrochloride with pyrrolidine to form N-(pyrrolidin-1-yl)ethylamine. This intermediate is then reacted with 1-(thiophen-2-ylsulfonyl)piperidin-2-one to form Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been found to be highly selective for inhibiting B-cell receptor signaling and inducing apoptosis in cancer cells. In preclinical studies, Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has shown promising results in inhibiting the growth of cancer cells and improving the survival rate of animal models.

properties

IUPAC Name

pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c17-14(15-8-3-4-9-15)12-6-1-2-10-16(12)21(18,19)13-7-5-11-20-13/h5,7,11-12H,1-4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQQXTVBNWOWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

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